molecular formula C17H36O4Si B037766 11-Triethoxysilylundecanal CAS No. 116047-42-8

11-Triethoxysilylundecanal

Cat. No.: B037766
CAS No.: 116047-42-8
M. Wt: 332.5 g/mol
InChI Key: SJJMMZVIBLQHLI-UHFFFAOYSA-N
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Safety and Hazards

Triethoxysilylundecanal may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect (headache, nausea, drowsiness) . This product contains ethanol which is classified as a carcinogen by IARC in alcoholic beverages .

Mechanism of Action

Target of Action

Triethoxysilylundecanal is a type of organoethoxysilane . It is primarily used as a chemical intermediate . The primary targets of Triethoxysilylundecanal are organic and inorganic materials. It forms a durable bond between these materials to generate desired heterogeneous environments or to incorporate the bulk properties of different phases into a uniform composite structure .

Mode of Action

Triethoxysilylundecanal interacts with its targets by forming a durable bond between organic and inorganic materials . This interaction results in the generation of heterogeneous environments or the incorporation of the bulk properties of different phases into a uniform composite structure .

Biochemical Pathways

As an organoethoxysilane, it is known to participate in silane coupling reactions . These reactions can lead to the formation of durable bonds between organic and inorganic materials, affecting the properties of the resulting composite materials .

Result of Action

The primary result of Triethoxysilylundecanal’s action is the formation of a durable bond between organic and inorganic materials . This leads to the generation of heterogeneous environments or the incorporation of the bulk properties of different phases into a uniform composite structure .

Action Environment

The action of Triethoxysilylundecanal can be influenced by environmental factors. For instance, additional ethanol may be formed by reaction with moisture and water . This could potentially affect the compound’s action, efficacy, and stability .

Preparation Methods

Properties

IUPAC Name

11-triethoxysilylundecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O4Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h16H,4-15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJMMZVIBLQHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCCCCCCC=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467911
Record name 11-triethoxysilylundecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116047-42-8
Record name 11-(Triethoxysilyl)undecanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116047-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-triethoxysilylundecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 16.8 g 10-undecenal in 25 ml methylene chloride, crystals of di-μ-chlorodichlorobis(ethylene)-diplatinum (II) were added and the solution heated to 40°-45° C. A solution of 16.4 g triethoxysilane in 25 ml methylene chloride was added dropwise over a period of 90 minutes. After reagent addition was completed, the rection mixture was heated for an additional 30 minutes. The mixture was fractionated and the product, 11-triethoxysilylundecanal (I) was obtained at 65° C. at 0.2 mm Hg at a 30% yield.
Quantity
16.8 g
Type
reactant
Reaction Step One
[Compound]
Name
di-μ-chlorodichlorobis(ethylene)-diplatinum (II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: How does Triethoxysilylundecanal interact with surfaces to create functional monolayers?

A: Triethoxysilylundecanal (TESUD) forms self-assembled monolayers (SAMs) on oxide surfaces like silicon dioxide (SiO2). This interaction involves the hydrolysis of the triethoxysilane groups in TESUD with surface hydroxyl groups, followed by condensation reactions that lead to the formation of a stable Si-O-Si network. [, , , ] This process results in a monolayer of TESUD molecules with their aldehyde (-CHO) groups exposed at the surface, which can be further functionalized. [, , , ]

Q2: Can the surface properties of Triethoxysilylundecanal SAMs be modified?

A: Yes, the terminal aldehyde groups of TESUD SAMs offer a versatile platform for further modifications. For instance, they can be photochemically oxidized to carboxylic acid (-COOH) groups using vacuum UV light. [, , ] This transformation allows for the creation of surfaces with distinct chemical reactivity, enabling the attachment of biomolecules like proteins for applications such as biosensing. [, ]

Q3: What are the advantages of using Triethoxysilylundecanal in biosensing applications?

A: TESUD offers several advantages for biosensing applications. Firstly, the ability to create well-defined microdomains of TESUD with different terminal groups (-CHO or -COOH) allows for the selective immobilization of biomolecules. [] This is crucial for developing highly specific and sensitive biosensors. Secondly, TESUD SAMs are compatible with microfabrication techniques, enabling the development of miniaturized biosensors that can be integrated with existing technologies. []

Q4: Are there any limitations associated with using Triethoxysilylundecanal for surface modifications?

A: While TESUD offers various benefits, it's essential to consider potential limitations. The photooxidation process used to convert -CHO to -COOH groups requires controlled conditions to achieve the desired degree of modification without damaging the monolayer. [] Additionally, the stability of TESUD SAMs under different environmental conditions and prolonged use needs further investigation for specific applications.

Q5: What are the future directions for research on Triethoxysilylundecanal?

A5: Future research could focus on exploring the long-term stability and biocompatibility of TESUD-based SAMs for in vivo applications. Investigating the impact of different surface modification strategies on the performance of TESUD-based biosensors is another promising avenue. Furthermore, developing novel applications for TESUD beyond biosensing, such as in microfluidics or molecular electronics, holds significant potential.

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